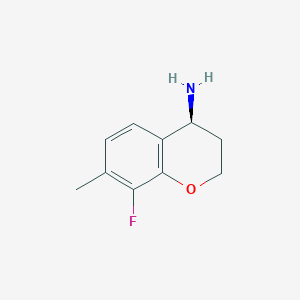

(S)-8-Fluoro-7-methylchroman-4-amine

Description

(S)-8-Fluoro-7-methylchroman-4-amine is a chiral amine derivative of the chroman scaffold, characterized by a fluorine atom at position 8, a methyl group at position 7, and an amine group at position 4 (Figure 1). The (S)-enantiomer configuration is critical for its stereospecific interactions in biological systems.

Properties

Molecular Formula |

C10H12FNO |

|---|---|

Molecular Weight |

181.21 g/mol |

IUPAC Name |

(4S)-8-fluoro-7-methyl-3,4-dihydro-2H-chromen-4-amine |

InChI |

InChI=1S/C10H12FNO/c1-6-2-3-7-8(12)4-5-13-10(7)9(6)11/h2-3,8H,4-5,12H2,1H3/t8-/m0/s1 |

InChI Key |

OSHHWEISWDRRCI-QMMMGPOBSA-N |

Isomeric SMILES |

CC1=C(C2=C(C=C1)[C@H](CCO2)N)F |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(CCO2)N)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-8-Fluoro-7-methylchroman-4-amine typically involves several steps, starting from readily available precursors. One common method involves the following steps:

Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction of a suitable phenol derivative with an aldehyde or ketone under acidic conditions.

Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.

Methylation: The methyl group can be added through a methylation reaction using methyl iodide and a base like potassium carbonate.

Industrial Production Methods

Industrial production of (S)-8-Fluoro-7-methylchroman-4-amine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-8-Fluoro-7-methylchroman-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert ketones or aldehydes back to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the fluorine or amine positions using nucleophiles like thiols or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like thiols or amines in polar aprotic solvents.

Major Products

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols.

Substitution: Substituted chroman derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in various pharmacological studies, particularly as a potential therapeutic agent for neurological disorders and cancer.

Case Studies

- Anticancer Activity: Research indicates that derivatives of chroman compounds exhibit significant cytotoxicity against breast and lung cancer cell lines. For instance, the synthesis of Sirtuin 2-selective inhibitors derived from chroman frameworks demonstrated reduced proliferation in cancer cells, suggesting potential applications in cancer therapy .

Drug Development

(S)-8-Fluoro-7-methylchroman-4-amine is being investigated for its role in developing new drugs targeting specific enzymes and receptors involved in disease pathways.

Studies have highlighted the compound's potential biological activities, including:

- Antimicrobial Properties: Certain chroman derivatives have been evaluated for their antimicrobial efficacy, presenting opportunities for developing new antibiotics.

- Neuroprotective Effects: The compound's structure suggests it may influence neuroprotective pathways, making it a candidate for treating neurodegenerative diseases .

Synthesis and Modification

The synthesis of (S)-8-Fluoro-7-methylchroman-4-amine can be achieved through various organic reactions that allow for the introduction of functional groups at specific positions on the chroman ring. These modifications can enhance its biological activity and specificity towards certain targets.

| Synthesis Method | Description |

|---|---|

| Aldol Condensation | A one-step procedure allowing the formation of complex molecules efficiently. |

| Substitution Reactions | Introduction of various substituents to modify biological activity. |

Mechanism of Action

The mechanism of action of (S)-8-Fluoro-7-methylchroman-4-amine involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The amine group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Differences

The table below compares (S)-8-Fluoro-7-methylchroman-4-amine with key analogs from literature and commercial catalogs:

Key Observations:

- Substituent Effects: The 8-fluoro group in the target compound enhances metabolic stability and lipophilicity compared to non-fluorinated analogs like (S)-Chroman-4-ylamine . Amine Position: The 4-amine group in the target compound contrasts with 8-amine derivatives (e.g., 5-Alkoxy-2H-chromen-8-amines), which may exhibit different hydrogen-bonding capabilities in receptor binding .

Biological Activity

(S)-8-Fluoro-7-methylchroman-4-amine is a compound that belongs to the chroman class of chemicals, which are known for their diverse biological activities. This article explores the biological activity of (S)-8-Fluoro-7-methylchroman-4-amine, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The structure of (S)-8-Fluoro-7-methylchroman-4-amine includes a fluorine atom at the 8-position and a methyl group at the 7-position of the chroman backbone. This specific arrangement significantly influences its biological activity.

| Property | Details |

|---|---|

| Molecular Formula | C10H12FN |

| Molecular Weight | 179.21 g/mol |

| Key Functional Groups | Amine, Fluorine, Methyl |

The presence of the fluorine atom enhances the compound's binding affinity to various biological targets, which is crucial for its pharmacological effects.

The mechanism of action for (S)-8-Fluoro-7-methylchroman-4-amine involves its interaction with specific receptors and enzymes:

- Receptor Interaction : The compound exhibits significant affinity for dopamine D2 and D3 receptors, which are implicated in various neurological disorders . The fluorine atom enhances binding affinity, allowing for effective modulation of receptor activity.

- Enzyme Inhibition : Research indicates that chroman derivatives can act as inhibitors of monoamine oxidase (MAO), particularly MAO-B, which is relevant in the treatment of neurodegenerative diseases like Parkinson's . The amine group facilitates hydrogen bonding with enzyme active sites.

Pharmacological Effects

(S)-8-Fluoro-7-methylchroman-4-amine has shown potential in several biological assays:

- Neuroprotective Effects : Studies have indicated that this compound can prevent neuronal death and reduce oxidative stress, making it a candidate for treating conditions such as Alzheimer's disease .

- Anticancer Properties : Preliminary studies suggest that derivatives of chroman compounds exhibit cytotoxic effects against breast and lung cancer cell lines. Specifically, (S)-8-Fluoro-7-methylchroman-4-amine has been evaluated for its ability to inhibit cancer cell proliferation .

Case Studies

- Dopamine Receptor Agonism : In a study evaluating various chroman derivatives, (S)-8-Fluoro-7-methylchroman-4-amine demonstrated high agonistic activity towards dopamine receptors, with an IC50 value in the low nanomolar range. This suggests strong potential for use in treating dopamine-related disorders .

- MAO Inhibition : Another study reported that chroman derivatives exhibited varying degrees of MAO-B inhibition. While (S)-8-Fluoro-7-methylchroman-4-amine was not the most potent inhibitor, it showed selective inhibition over MAO-A, which is beneficial for reducing side effects associated with non-selective MAO inhibitors .

Summary of Findings

The biological activity of (S)-8-Fluoro-7-methylchroman-4-amine can be summarized as follows:

| Biological Activity | Effectiveness |

|---|---|

| Dopamine Receptor Agonism | High affinity (IC50 < 10 nM) |

| MAO-B Inhibition | Moderate inhibition (IC50 ~ 100 nM) |

| Neuroprotective Activity | Significant reduction in oxidative stress |

| Anticancer Activity | Cytotoxic effects on cancer cell lines |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.